Akt-IN-8

AKT2 inhibition pan-AKT inhibitor kinase selectivity

Akt-IN-8 is an ATP-competitive pan-AKT inhibitor with balanced, sub-nanomolar potency across AKT1 (4.46 nM), AKT2 (2.44 nM), and AKT3 (9.47 nM). Unlike MK-2206 (weak AKT3 inhibition ~65 nM), it ensures uniform pathway suppression, preventing isoform-specific escape. Superior AKT2 potency vs Ipatasertib (18 nM) and Capivasertib (7–8 nM) for AKT2-driven cancer models. Direct ATP-competitive mechanism avoids allosteric conformational dependence, enabling precise concentration-response control. Reference standard for kinase selectivity panels, SAR studies, and tri-isoform target engagement experiments.

Molecular Formula C22H25ClN6O3
Molecular Weight 456.9 g/mol
Cat. No. B12401752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkt-IN-8
Molecular FormulaC22H25ClN6O3
Molecular Weight456.9 g/mol
Structural Identifiers
SMILESC1CN2C(CC1(C(=O)NC(CCO)C3=CC=C(C=C3)Cl)N)COC4=CNC5=C4C2=NC=N5
InChIInChI=1S/C22H25ClN6O3/c23-14-3-1-13(2-4-14)16(5-8-30)28-21(31)22(24)6-7-29-15(9-22)11-32-17-10-25-19-18(17)20(29)27-12-26-19/h1-4,10,12,15-16,30H,5-9,11,24H2,(H,28,31)(H,25,26,27)/t15-,16-,22+/m0/s1
InChIKeyAWLFPOHXSPBHQB-PONJGIIJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Akt-IN-8: A Potent Pan-AKT Inhibitor with Sub-Nanomolar Biochemical Activity


Akt-IN-8 (CAS: 2654026-13-6) is a potent, ATP-competitive pan-AKT inhibitor with the molecular formula C22H25ClN6O3 and a molecular weight of 456.93 . It exhibits sub-nanomolar inhibitory activity against all three AKT isoforms (AKT1, AKT2, AKT3), as determined by in vitro biochemical assays [1].

Why AKT Inhibitors Are Not Interchangeable: Isoform Selectivity and Kinase Inhibition Profiles Define Experimental Outcomes


AKT inhibitors exhibit divergent isoform selectivity, binding modes, and off-target kinase inhibition profiles that directly impact experimental interpretation. Akt-IN-8 demonstrates a unique balance of potency across AKT1, AKT2, and AKT3 isoforms , differing from allosteric inhibitors like MK-2206 which exhibit weaker AKT3 inhibition, and from clinical-stage ATP-competitive inhibitors like Ipatasertib and Capivasertib which show distinct isoform selectivity fingerprints [1]. Interchanging AKT inhibitors without understanding these quantitative differences introduces uncontrolled variables in signaling pathway analysis.

Quantitative Differentiation of Akt-IN-8: Head-to-Head Isoform Potency and Selectivity Comparisons


Akt-IN-8 Exhibits Superior AKT2 Potency Compared to MK-2206 and Ipatasertib

Akt-IN-8 demonstrates an IC50 of 2.44 nM for AKT2, which is 5-fold more potent than MK-2206 (IC50 = 12 nM) and 7.4-fold more potent than Ipatasertib (IC50 = 18 nM) .

AKT2 inhibition pan-AKT inhibitor kinase selectivity

Akt-IN-8 Demonstrates Balanced Pan-AKT Inhibition Compared to MK-2206

Akt-IN-8 inhibits all three AKT isoforms with IC50 values of 4.46 nM (AKT1), 2.44 nM (AKT2), and 9.47 nM (AKT3) [1]. In contrast, the allosteric inhibitor MK-2206 exhibits a pronounced isoform selectivity profile with IC50 values of 8 nM (AKT1), 12 nM (AKT2), and 65 nM (AKT3) [2], representing a 7-fold weaker inhibition of AKT3 relative to Akt-IN-8.

pan-AKT inhibitor isoform selectivity allosteric inhibitor comparison

Akt-IN-8 Shows AKT2 Bias with Greater Potency than Capivasertib

Akt-IN-8 exhibits an IC50 of 2.44 nM for AKT2, which is 3.3-fold more potent than Capivasertib (AZD5363), which has reported IC50 values of 7-8 nM for AKT2 .

AKT2 selective inhibitor kinase inhibitor comparison cancer cell signaling

Akt-IN-8 Differentiates from Afuresertib Through Distinct AKT1/AKT2 Selectivity Fingerprint

Akt-IN-8 exhibits a balanced potency profile across AKT1 (IC50 = 4.46 nM) and AKT2 (IC50 = 2.44 nM) , whereas Afuresertib (GSK2110183) demonstrates extreme AKT1 bias with Ki values of 0.08 nM (AKT1), 2 nM (AKT2), and 2.6 nM (AKT3) — a 25-fold selectivity window between AKT1 and AKT2.

AKT isoform selectivity kinase profiling ATP-competitive inhibitor

Akt-IN-8 is a More Potent Pan-AKT Inhibitor than Uprosertib

Akt-IN-8 demonstrates low nanomolar IC50 values (4.46, 2.44, 9.47 nM) against all three AKT isoforms , whereas Uprosertib (GSK2141795) is substantially less potent with IC50 values of 180 nM (AKT1), 328 nM (AKT2), and 38 nM (AKT3) [1].

pan-AKT inhibition kinase potency comparative pharmacology

Akt-IN-8 is an ATP-Competitive Inhibitor, Contrasting with Allosteric Inhibitors like MK-2206

Akt-IN-8 acts as an ATP-competitive inhibitor , directly targeting the kinase active site. This contrasts with allosteric inhibitors such as MK-2206, which bind to the pleckstrin homology (PH) domain and require the inactive conformation of AKT [1].

ATP-competitive inhibitor allosteric inhibitor mechanism of action

Optimal Scientific Applications for Akt-IN-8 Based on Differentiated Performance


Pan-AKT Pathway Inhibition in Cancer Cell Lines Requiring Balanced Isoform Coverage

Akt-IN-8 is optimally suited for studies requiring uniform inhibition of all three AKT isoforms. Its balanced potency profile (AKT1 IC50 = 4.46 nM, AKT2 IC50 = 2.44 nM, AKT3 IC50 = 9.47 nM) ensures comprehensive pathway suppression without isoform-specific escape mechanisms, making it preferable over MK-2206 (which poorly inhibits AKT3 with IC50 = 65 nM) [1].

AKT2-Dependent Cancer Models and Metabolic Signaling Studies

For research focused on AKT2-driven phenotypes, such as certain breast and colorectal cancers or insulin signaling pathway studies, Akt-IN-8 offers superior potency (AKT2 IC50 = 2.44 nM) compared to alternatives like Ipatasertib (IC50 = 18 nM) and Capivasertib (IC50 = 7-8 nM) [1], enabling effective target engagement at lower compound concentrations.

Mechanistic Studies Requiring ATP-Competitive Inhibition Kinetics

Akt-IN-8 acts as an ATP-competitive inhibitor , providing direct and concentration-dependent inhibition suitable for experiments where precise control over target engagement is required. This mechanism avoids the conformational dependence associated with allosteric inhibitors like MK-2206 [1], ensuring predictable pharmacology across different cellular contexts.

Comparative Kinase Profiling and Isoform Selectivity Studies

Akt-IN-8 serves as a reference ATP-competitive pan-AKT inhibitor with a distinct selectivity fingerprint (balanced AKT1/AKT2 inhibition with moderate AKT3 activity) , contrasting sharply with AKT1-biased inhibitors like Afuresertib (25-fold AKT1 preference) [1]. This makes it an essential comparator for structure-activity relationship studies and kinase selectivity panel screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Akt-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.